molecular formula C12H16N4O2 B1522258 tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate CAS No. 1171920-80-1

tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate

Cat. No.: B1522258
CAS No.: 1171920-80-1
M. Wt: 248.28 g/mol
InChI Key: VKDSJLDXOOVMGB-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate: is a chemical compound with the molecular formula C12H16N4O2 and a molecular weight of 248.28 g/mol . This compound belongs to the class of imidazo[4,5-b]pyridines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate typically involves multiple steps, starting with the preparation of the core imidazo[4,5-b]pyridine structure. One common synthetic route includes the reaction of 3-methyl-3H-imidazo[4,5-b]pyridin-6-ol with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry and Biology: In chemistry, tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other biologically active compounds.

Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its structural features make it a candidate for targeting specific biological pathways and receptors.

Industry: In the industrial sector, this compound can be utilized in the development of advanced materials and coatings. Its chemical properties may contribute to the creation of novel products with enhanced performance and durability.

Mechanism of Action

The mechanism by which tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Imidazo[4,5-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents and functional groups.

  • Other carbamate derivatives: Compounds with similar carbamate groups but different heterocyclic cores.

Uniqueness: tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate stands out due to its specific combination of the imidazo[4,5-b]pyridine core and the tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-(3-methylimidazo[4,5-b]pyridin-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-12(2,3)18-11(17)15-8-5-9-10(13-6-8)16(4)7-14-9/h5-7H,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDSJLDXOOVMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(N=C1)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674124
Record name tert-Butyl (3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-80-1
Record name tert-Butyl (3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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